(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 1006376-60-8) is a highly enantiopure chiral halohydrin intermediate fundamentally embedded in the commercial synthesis of the P2Y12 receptor antagonist Ticagrelor[1]. As a direct precursor to (S)-2-(3,4-difluorophenyl)oxirane, this building block dictates the stereochemistry of the critical trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine pharmacophore [2]. In industrial procurement, its value is defined by its strict enantiomeric excess (typically >98% ee) and its role in bypassing inefficient downstream chiral resolutions, making it a non-negotiable starting material for scalable, stereospecific pharmaceutical manufacturing.
Procuring racemic 2-chloro-1-(3,4-difluorophenyl)ethanol introduces an unacceptable bottleneck in API manufacturing, as it propagates a racemic mixture through the cyclopropanation sequence, capping the theoretical yield of the active Ticagrelor enantiomer at 50% and necessitating costly downstream chiral salt resolution [1]. Furthermore, substituting with the bromo-analog (2-bromo-1-(3,4-difluorophenyl)ethanol), while chemically viable, reduces atom economy, increases precursor mass costs, and presents a higher risk of premature degradation during storage. Consequently, the optically pure (S)-chloro derivative is the definitive standard for scalable, high-yield synthetic routes.
Procuring the pre-reduced (S)-enantiomer with an ee of >98% eliminates the need for downstream resolution of the cyclopropylamine intermediate [1]. When using the racemate, the theoretical yield of the active (1R,2S)-diastereomer is restricted to 50%, with practical yields often falling below 40% due to losses during chiral crystallization. In contrast, starting with >98% ee (S)-2-chloro-1-(3,4-difluorophenyl)ethanol allows for near-quantitative stereochemical transfer during epoxidation and cyclopropanation, effectively doubling the throughput of the target API scaffold.
| Evidence Dimension | Effective yield of (1R,2S)-cyclopropylamine intermediate |
| Target Compound Data | >90% stereochemical retention and yield (using >98% ee (S)-enantiomer) |
| Comparator Or Baseline | Racemic 2-chloro-1-(3,4-difluorophenyl)ethanol (yield capped at <50%) |
| Quantified Difference | >50% absolute increase in effective yield |
| Conditions | Standard base-mediated epoxidation followed by Horner-Wadsworth-Emmons cyclopropanation |
Bypassing downstream chiral resolution halves the required raw material input and significantly reduces solvent and time costs in API manufacturing.
While 2-bromo-1-(3,4-difluorophenyl)ethanol can undergo similar base-catalyzed epoxidation, the chloro-analog provides a measurable advantage in atom economy and handling stability [1]. The molecular weight of the chloro-compound (192.59 g/mol) is significantly lower than the bromo-analog (237.04 g/mol), resulting in a ~19% improvement in mass-based atom economy. Furthermore, the primary alkyl chloride is less prone to premature hydrolysis or photolytic degradation during extended storage compared to the more labile alkyl bromide, making it the safer choice for large-scale procurement and inventory management.
| Evidence Dimension | Mass-based atom economy and molecular weight |
| Target Compound Data | 192.59 g/mol (Chloro-analog) |
| Comparator Or Baseline | 237.04 g/mol (Bromo-analog) |
| Quantified Difference | ~19% higher mass efficiency per mole of reactive intermediate |
| Conditions | Bulk procurement and storage prior to base-mediated epoxidation |
Higher atom economy and superior shelf-stability directly translate to reduced shipping costs and lower risk of batch failure due to degradation.
The conversion of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol to its corresponding (S)-epoxide proceeds with predictable kinetics under mild biphasic conditions (e.g., aqueous NaOH in toluene) [1]. The primary chloride serves as an effective leaving group, balancing reactivity and stability, allowing the intramolecular SN2 ring closure to reach >98% conversion within 2-4 hours at moderate temperatures (20-40 °C). In contrast, utilizing crude mixtures or unoptimized precursors often requires harsher bases or extended reaction times, which can lead to epoxide ring-opening side reactions.
| Evidence Dimension | Epoxidation conversion efficiency |
| Target Compound Data | >98% conversion to (S)-epoxide within 2-4 hours |
| Comparator Or Baseline | Crude or unoptimized halohydrin mixtures |
| Quantified Difference | Minimization of ring-opened diol byproducts (<1% vs >5%) |
| Conditions | Biphasic aqueous NaOH / toluene system at 20-40 °C |
Predictable, high-conversion kinetics under mild conditions ensure reproducible batch-to-batch manufacturing of the critical epoxide intermediate.
The primary industrial application for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is as the foundational chiral building block for Ticagrelor [1]. Its high enantiomeric excess (>98% ee) is essential for producing the (S)-epoxide, which is subsequently converted into the trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, ensuring the final API possesses the correct stereochemistry for P2Y12 receptor antagonism.
In medicinal chemistry, this compound is utilized to synthesize libraries of cyclopropylamine-based derivatives [1]. By starting with the optically pure (S)-chloro-alcohol, researchers can reliably maintain the required stereocenter while varying other functional groups, facilitating structure-activity relationship (SAR) studies without the confounding effects of racemic mixtures.
Beyond specific API synthesis, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol serves as a robust precursor for generating (S)-2-(3,4-difluorophenyl)oxirane [1]. This fluorinated chiral epoxide is a versatile electrophile used in the synthesis of various specialized agrochemicals, advanced materials, and custom chiral ligands where the 3,4-difluorophenyl group is desired for its metabolic stability and electronic properties.
Acute Toxic;Irritant;Health Hazard